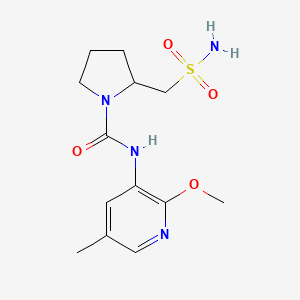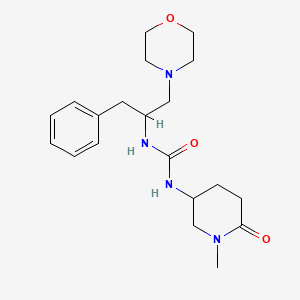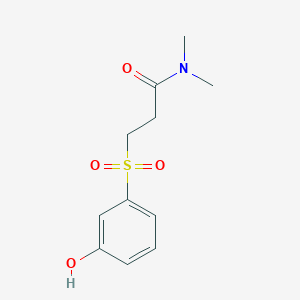![molecular formula C15H19N3O2S B6968311 3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B6968311.png)
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further linked to a substituted pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines can be achieved using a continuous flow setup with a metal catalyst like Raney nickel and a low boiling point alcohol .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine or sulfonamide derivatives.
Scientific Research Applications
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine derivatives: These compounds share the pyridine moiety and exhibit similar chemical reactivity.
Benzene sulfonamide derivatives: These compounds have the sulfonamide group attached to a benzene ring, similar to the target compound.
Uniqueness
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-[(2-methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11(18-10-14-6-4-8-17-12(14)2)13-5-3-7-15(9-13)21(16,19)20/h3-9,11,18H,10H2,1-2H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQBBUZNXMVKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CNC(C)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-ethyl-1-benzofuran-3-yl)-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)methanone](/img/structure/B6968233.png)
![1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanone](/img/structure/B6968242.png)

![3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile](/img/structure/B6968269.png)
![N-(4-bromophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B6968272.png)
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxamide](/img/structure/B6968276.png)
![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B6968284.png)

![5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B6968294.png)
![tert-butyl N-[3-[[1-[1-(hydroxymethyl)cyclobutyl]-2-methylpropyl]amino]-3-oxopropyl]carbamate](/img/structure/B6968302.png)
![4-Methoxy-2-[1-[(2-methylpyridin-3-yl)methylamino]ethyl]phenol](/img/structure/B6968308.png)
![1-Benzyl-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-3-ol](/img/structure/B6968310.png)
![4-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,5-dihydro-2H-1lambda6,4-benzothiazepine 1,1-dioxide](/img/structure/B6968316.png)
